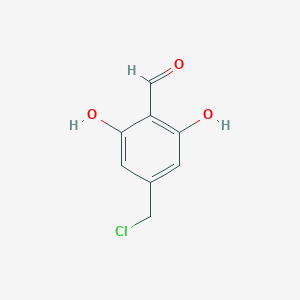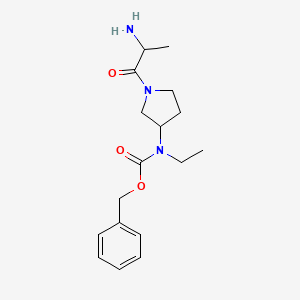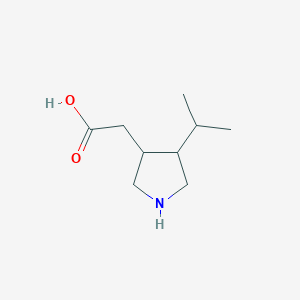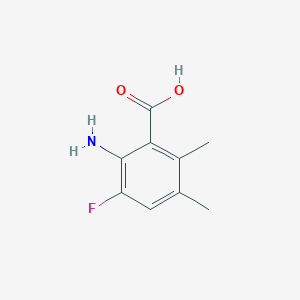![molecular formula C10H16N2O6 B14788765 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14788765.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5,6-dihydrouridine is a modified nucleoside found in the chromosomal RNA of rat ascites tumors. It is a minor constituent that plays a role in nucleic acid modification
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6-dihydrouridine involves the reduction of uridine to dihydrouridine, followed by methylation. The reduction is typically carried out using dihydrouridine synthases, which catalyze the reduction of the 5,6-double bond of uridine . The methylation step can be achieved using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of 5-Methyl-5,6-dihydrouridine is not well-documented, but it likely involves large-scale synthesis using similar enzymatic and chemical methods as in laboratory settings. The process would require optimization for yield and purity, as well as considerations for cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
5-Methyl-5,6-dihydrouridine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydro form back to uridine or other oxidized derivatives.
Reduction: Further reduction can modify the nucleoside structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine, while substitution reactions can produce a variety of modified nucleosides with different functional groups.
科学的研究の応用
5-Methyl-5,6-dihydrouridine has several applications in scientific research:
作用機序
The mechanism of action of 5-Methyl-5,6-dihydrouridine involves its incorporation into RNA, where it can influence the structure and function of the RNA molecule. The compound’s effects are mediated through its interaction with specific enzymes and molecular pathways involved in RNA processing and modification . For example, dihydrouridine synthases catalyze the reduction of uridine to dihydrouridine, which can then be methylated to form 5-Methyl-5,6-dihydrouridine .
類似化合物との比較
Similar Compounds
Dihydrouridine: A precursor to 5-Methyl-5,6-dihydrouridine, it is also a modified nucleoside found in RNA.
5-Methyluridine: Another methylated nucleoside, differing in the position of the methyl group and the presence of a double bond.
Pseudouridine: A structural isomer of uridine, it is another common modified nucleoside in RNA.
Uniqueness
5-Methyl-5,6-dihydrouridine is unique due to its specific structure, which includes both a methyl group and a reduced double bond. This combination of features distinguishes it from other modified nucleosides and contributes to its specific biological roles and applications .
特性
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h4-7,9,13-15H,2-3H2,1H3,(H,11,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFXIEGOSDSOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one](/img/structure/B14788693.png)
![(3aS,5aR,5bR,11aR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14788700.png)
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14788706.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethylpropanamide](/img/structure/B14788707.png)
![5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14788720.png)
![(1R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14788726.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788731.png)
![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)phenyl]-diphenylphosphane](/img/structure/B14788743.png)

![2-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}acetic acid](/img/structure/B14788751.png)


![5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine](/img/structure/B14788768.png)

